JNJ-28312141 (CAS 885692-52-4, monohydrochloride salt) is a highly potent, orally bioavailable dual inhibitor of colony-stimulating factor-1 receptor (CSF-1R/FMS) and FMS-related receptor tyrosine kinase-3 (FLT3)[1]. With a biochemical IC50 of 0.69 nM for CSF-1R, it is primarily procured for advanced preclinical modeling of acute myeloid leukemia (AML), tumor-associated macrophage (TAM) depletion, and metastatic bone erosion [1]. Unlike earlier-generation or broad-spectrum kinase inhibitors, JNJ-28312141 is engineered with a narrow selectivity profile, restricting its primary sub-100 nM activity to a tight cluster of kinases including CSF-1R, FLT3, KIT, AXL, and TRKA [2]. The monohydrochloride salt form ensures reliable aqueous solubility and reproducible oral bioavailability, making it a benchmark compound for translating in vitro macrophage and osteoclast assays into robust in vivo xenograft and bone-lesion models [1].
Procuring generic broad-spectrum receptor tyrosine kinase (RTK) inhibitors (e.g., sunitinib) or standard-of-care bisphosphonates (e.g., zoledronate) as substitutes for JNJ-28312141 fundamentally compromises study design in tumor microenvironment research [1]. Broad-spectrum RTK inhibitors introduce confounding off-target cytotoxicities that obscure the specific role of the CSF-1/CSF-1R axis in macrophage survival and tumor angiogenesis. Conversely, substituting with bisphosphonates fails to address the upstream kinase signaling driving osteoclastogenesis; zoledronate merely targets mature osteoclasts, whereas JNJ-28312141 blocks the differentiation pathway entirely [1]. Furthermore, attempting to use the free base form (CAS 1149939-55-8) instead of the validated monohydrochloride salt (CAS 885692-52-4) can lead to erratic dissolution profiles in standard oral gavage vehicles, resulting in inconsistent pharmacokinetic exposures during chronic in vivo dosing regimens [1].
In comparative in vivo studies using the MRMT-1 mammary carcinoma bone metastasis model, JNJ-28312141 demonstrated a profound advantage over standard bisphosphonate therapy[1]. While zoledronate reduced tumor-associated TRAP+ osteoclasts by 64%, JNJ-28312141 achieved a ~95% reduction at a 20 mg/kg dose [1]. This near-complete ablation of osteoclasts prevents severe cortical and trabecular bone lesions more effectively than downstream anti-resorptive agents [1].
| Evidence Dimension | Reduction of tumor-associated TRAP+ osteoclasts |
| Target Compound Data | ~95% reduction (at 20 mg/kg p.o.) |
| Comparator Or Baseline | 64% reduction (Zoledronate) |
| Quantified Difference | 31% greater absolute reduction in osteoclasts compared to standard-of-care bisphosphonate |
| Conditions | Rat MRMT-1 mammary carcinoma tibial inoculation model |
Buyers modeling tumor-induced osteolysis must procure JNJ-28312141 to effectively block upstream CSF-1-dependent osteoclastogenesis, a mechanism not addressed by conventional bisphosphonates.
JNJ-28312141 is engineered for high target precision, exhibiting a biochemical IC50 of 0.69 nM for CSF-1R and 21 nM for FLT3-dependent cellular proliferation [1]. Crucially, kinome profiling reveals it inhibits only five other tested kinases at concentrations below 100 nM [2]. This narrow selectivity profile stands in stark contrast to promiscuous multi-kinase inhibitors like sunitinib, which hit dozens of targets and complicate the interpretation of macrophage or leukemia depletion assays[2].
| Evidence Dimension | Number of off-target kinases inhibited at <100 nM |
| Target Compound Data | Only 5 off-target kinases (including FLT3, KIT, AXL, TRKA) |
| Comparator Or Baseline | Dozens of off-target kinases (Broad-spectrum RTK inhibitors e.g., Sunitinib) |
| Quantified Difference | Significantly narrower kinome footprint ensuring target-specific phenotypic responses |
| Conditions | Recombinant kinase panel profiling and cellular proliferation assays |
Procurement of this highly selective inhibitor ensures that observed reductions in tumor-associated macrophages or AML xenograft growth are specifically driven by CSF-1R/FLT3 blockade.
The procurement of the monohydrochloride salt of JNJ-28312141 (CAS 885692-52-4) rather than the free base is critical for maintaining consistent in vivo exposures [1]. The HCl salt is specifically validated for daily oral (p.o.) administration, achieving dose-dependent plasma concentrations that correlate directly with marked reductions in F4/80+ tumor-associated macrophages and elevated plasma CSF-1 biomarkers [1]. At 50–100 mg/kg doses, this formulation reliably suppresses H460 lung adenocarcinoma and MV-4-11 AML xenograft growth without requiring complex or highly toxic lipid-based delivery vehicles [1].
| Evidence Dimension | In vivo oral dosing reproducibility and formulation stability |
| Target Compound Data | Validated for daily p.o. dosing (25-100 mg/kg) with linear biomarker correlation |
| Comparator Or Baseline | Erratic absorption and complex vehicle requirements (Free base forms) |
| Quantified Difference | Eliminates the need for specialized lipid formulations while maintaining high systemic exposure |
| Conditions | Daily oral gavage in nude mice bearing H460 or MV-4-11 xenografts |
Selecting the HCl salt form guarantees straightforward formulation for chronic oral dosing studies, minimizing vehicle-related toxicities and inter-subject pharmacokinetic variability.
Due to its potent CSF-1R inhibition and validated oral bioavailability, JNJ-28312141 is the ideal agent for studies aiming to deplete F4/80+ TAMs in solid tumor microenvironments [1]. It is specifically procured to investigate the role of macrophages in tumor angiogenesis and immune evasion, particularly in lung adenocarcinoma (e.g., H460) models where the tumor cells themselves do not express CSF-1R [1].
JNJ-28312141's dual activity against CSF-1R and FLT3 makes it a premium benchmark compound for AML research [1]. It is highly suited for in vivo xenograft models utilizing ITD-FLT3-dependent cell lines (such as MV-4-11), where it has been quantitatively proven to induce tumor regression, serving as a positive control for novel FLT3-targeted drug discovery[1].
Because it suppresses osteoclastogenesis upstream of mature osteoclast function, this compound is superior to bisphosphonates for modeling the prevention of tumor-induced bone erosion[1]. Researchers should select JNJ-28312141 when establishing MRMT-1 mammary carcinoma bone metastasis models or when evaluating the mechanistic link between CSF-1 signaling and trabecular bone loss[1].
In fundamental immunological research, JNJ-28312141 serves as a high-precision chemical probe [1]. Its narrow kinome profile allows researchers to isolate the specific effects of CSF-1R/FLT3 blockade without the confounding off-target cytotoxicity associated with broader RTK inhibitors, ensuring clean phenotypic readouts in macrophage differentiation and survival assays[1].